

GSK1838705A: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

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Compound of Interest

Compound Name: GSK1838705A

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Abstract

GSK1838705A is a potent, small-molecule kinase inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R), the insulin receptor (IR), and anaplastic lymphoma kinase (ALK).^{[1][2][3][4]} Developed by GlaxoSmithKline, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo tumor models.^{[1][3][5][6][7]} Its dual inhibition of the IGF-1R/IR signaling pathway and ALK makes it a compound of interest for therapeutic applications in various malignancies, including gliomas, multiple myeloma, Ewing's sarcoma, and certain types of non-small cell lung cancer.^{[1][3]} This technical guide provides an in-depth overview of the discovery, a representative synthesis of its core scaffold, and detailed experimental protocols for the biological evaluation of **GSK1838705A**.

Discovery and Rationale

The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making the IGF-1R a compelling target for therapeutic intervention.^{[1][5][7]} **GSK1838705A** was identified as a novel, potent inhibitor of IGF-1R and the structurally related insulin receptor (IR).^[3] Further characterization revealed its potent inhibitory activity against anaplastic lymphoma kinase (ALK), a key driver in several cancers.^[3] The development of **GSK1838705A** was driven by the therapeutic potential of targeting these key oncogenic signaling pathways.

Quantitative Biological Data

The biological activity of **GSK1838705A** has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of **GSK1838705A**

Target Kinase	IC50 (nM)	Ki (nM)	Assay Method
IGF-1R	2.0	0.7	Homogeneous Time-Resolved Fluorescence (HTRF) Assay / Filter Binding Assay
IR	1.6	1.1	Homogeneous Time-Resolved Fluorescence (HTRF) Assay / Filter Binding Assay
ALK	0.5	0.35	Kinase Assay

Data compiled from multiple sources.[2][3][4][8]

Table 2: Cellular Activity of **GSK1838705A**

Cell Line	Cancer Type	EC50 (nM)	Endpoint
L-82	Hematologic	24	Proliferation
SUP-M2	Hematologic	28	Proliferation
SK-ES	Ewing's Sarcoma	141	Proliferation
MCF-7	Breast Cancer	203	Proliferation
Karpas-299	Anaplastic Large-Cell Lymphoma	24-88	Proliferation
SR-786	Anaplastic Large-Cell Lymphoma	24-88	Proliferation
U87MG	Glioma	Dose-dependent inhibition	Proliferation, Apoptosis, Migration
PC-3R	Prostate Cancer (Docetaxel-resistant)	Dose-dependent inhibition	Viability, Apoptosis, Migration

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Table 3: In Vivo Antitumor Efficacy of **GSK1838705A**

Xenograft Model	Dose and Administration	Tumor Growth Inhibition
NIH-3T3/LISN	60 mg/kg, oral	77%
COLO 205	30 mg/kg, oral	80%
Karpas-299	60 mg/kg, oral	93%
U87MG Glioma	4 mg/kg, daily	~45%
U87MG Glioma	8 mg/kg, daily	~85%
Docetaxel-resistant PC-3R	20 mg/kg	Significant suppression
Docetaxel-resistant PC-3R	60 mg/kg	Significant suppression

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[9\]](#)

Synthesis

While the precise, proprietary synthesis route for **GSK1838705A** by GlaxoSmithKline is not publicly detailed, the core structure is a 1H-pyrrolo[2,3-d]pyrimidine. The following provides a general, representative synthetic scheme for related pyrrolo[2,3-d]pyrimidine derivatives, based on established chemical literature.

Representative Synthesis of a Pyrrolo[2,3-d]pyrimidine Core

A common method for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold involves a multi-component reaction. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) can yield the desired heterocyclic core.

Another approach involves the nucleophilic substitution of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate amine, followed by further modifications such as Suzuki-Miyaura coupling to introduce various substituents.[\[5\]](#)

Illustrative Synthetic Step:

- Step 1: Nucleophilic Substitution: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with an amine, such as ethyl 2-(4-aminophenyl)acetate, in a suitable solvent to yield the corresponding N-substituted intermediate.[\[5\]](#)
- Step 2: Hydrolysis: The ester group of the intermediate is hydrolyzed using a base, such as sodium hydroxide, to form the carboxylic acid derivative.[\[5\]](#)
- Step 3: Amide Coupling: The resulting carboxylic acid is then coupled with a variety of substituted anilines using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to produce the final pyrrolo[2,3-d]pyrimidine derivatives.[\[5\]](#)

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of **GSK1838705A** against target kinases.

Methodology:

- Enzyme and Substrate Preparation: Recombinant baculovirus-expressed, glutathione S-transferase (GST)-tagged intracellular domains of IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) are used as the enzyme source.[\[1\]](#)[\[3\]](#) A suitable peptide substrate is used for the kinase reaction.
- Assay Principle: A homogeneous time-resolved fluorescence (HTRF) assay is commonly employed to measure kinase activity.[\[3\]](#)[\[8\]](#) This assay detects the phosphorylation of the substrate by the kinase. Alternatively, a filter binding assay can be used to determine the apparent Ki values.[\[3\]](#)[\[8\]](#)
- Procedure:
 - The kinase, substrate, and ATP are incubated in a buffer solution in the presence of varying concentrations of **GSK1838705A** or DMSO as a control.
 - The reaction is allowed to proceed for a specified time at a controlled temperature.
 - The reaction is stopped, and the level of substrate phosphorylation is quantified using the HTRF or filter binding method.
- Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are determined using the Michaelis-Menten equation.[\[1\]](#)

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of **GSK1838705A** on cancer cell lines.

Methodology:

- Cell Culture: Cancer cell lines (e.g., MDA-MB-231, U87MG, PC-3R) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Assay Principle: Cell viability is measured using a luminescent-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[\[8\]](#)[\[9\]](#)

- Procedure:
 - Cells are seeded in 96-well plates at a predetermined density (e.g., 5×10^3 cells/well) and allowed to adhere overnight.[9]
 - The cells are then treated with serial dilutions of **GSK1838705A** or DMSO control for a specified duration (e.g., 72 hours).[9]
 - The CellTiter-Glo® reagent is added to each well, and luminescence is measured using a microplate reader.
- Data Analysis: The EC50 values are determined from the dose-response curves.

Western Blot Analysis

Objective: To investigate the effect of **GSK1838705A** on the phosphorylation of target proteins and downstream signaling molecules.

Methodology:

- Cell Lysis and Protein Quantification:
 - Cells are treated with **GSK1838705A** for a specified time and then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
 - The protein concentration of the lysates is determined using a BCA protein assay.[12]
- Gel Electrophoresis and Protein Transfer:
 - Equal amounts of protein (e.g., 20-40 μ g) are separated by SDS-PAGE and transferred to a PVDF membrane.[12]
- Immunoblotting:
 - The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

- The membrane is then incubated with primary antibodies against phosphorylated and total IGF-1R, IR, ALK, Akt, and ERK overnight at 4°C.[13]
- After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of **GSK1838705A** in a living organism.

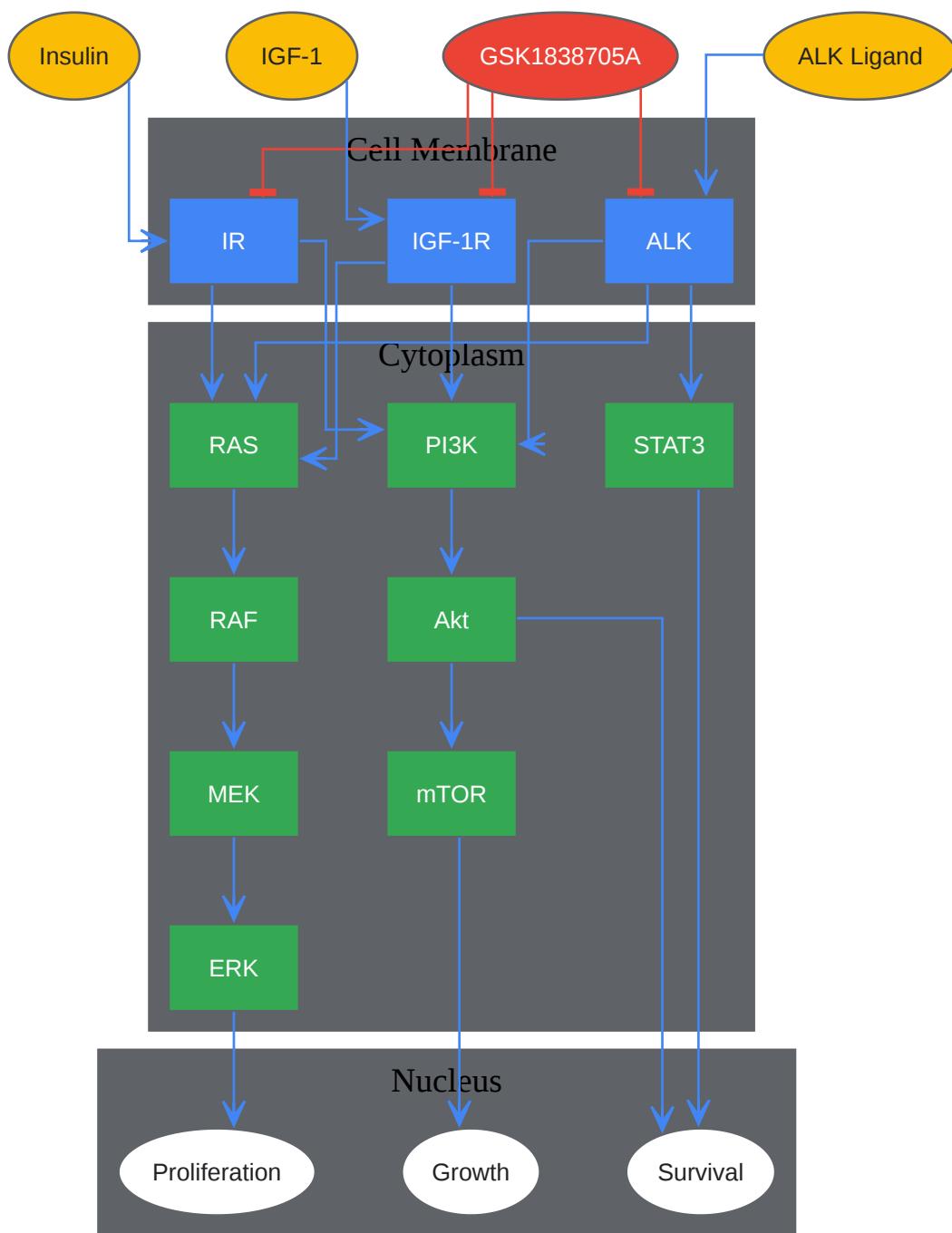
Methodology:

- Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.[6][15]
- Tumor Cell Implantation:
 - A suspension of cancer cells (e.g., U87MG, PC-3R) is injected subcutaneously into the flank of the mice (e.g., 4×10^6 cells/mouse).[6][9]
- Treatment:
 - Once the tumors reach a palpable size (e.g., $50-150 \text{ mm}^3$), the mice are randomized into treatment and control groups.[9][15]
 - **GSK1838705A** is formulated in a suitable vehicle (e.g., 20% sulfobutyl ether β -cyclodextrin) and administered orally at specified doses and schedules.[16] The control group receives the vehicle alone.
- Monitoring and Endpoint:
 - Tumor volume and body weight are measured regularly (e.g., twice weekly).[9][15]
 - The study is terminated when tumors in the control group reach a predetermined size.

- Tumors may be excised for further analysis, such as immunohistochemistry or Western blotting.

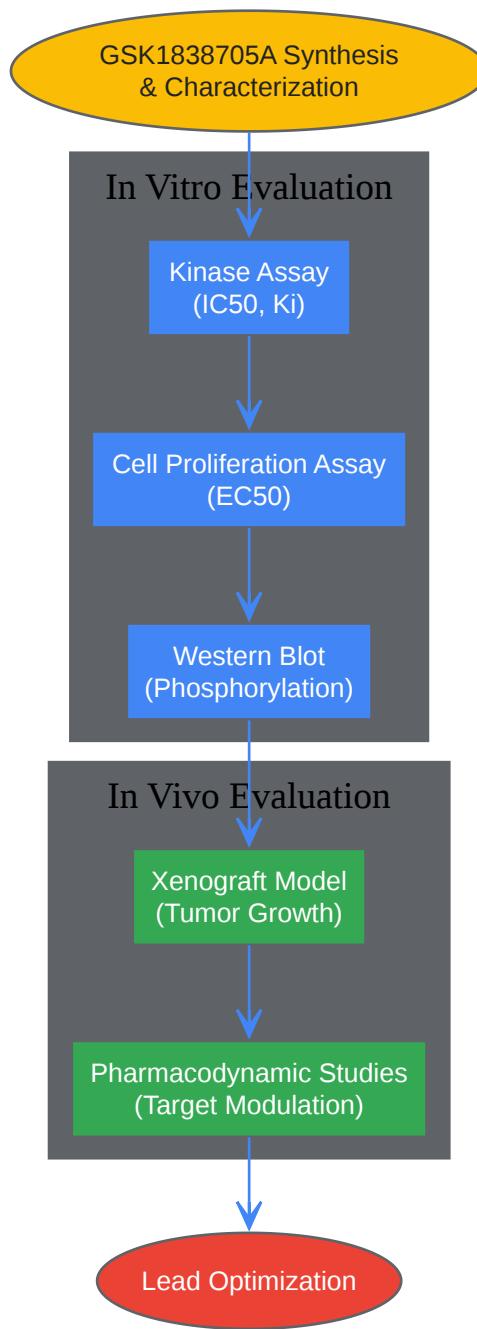
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by **GSK1838705A** and a typical experimental workflow for its evaluation.



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Caption: **GSK1838705A** inhibits IGF-1R, IR, and ALK signaling pathways.

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Caption: Preclinical evaluation workflow for **GSK1838705A**.

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